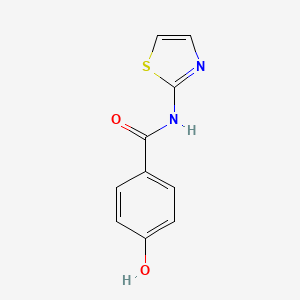

4-Hydroxy-N-1,3-thiazol-2-ylbenzamide

Description

General Overview of Benzamide (B126) and Thiazole (B1198619) Scaffolds in Medicinal Chemistry

The benzamide and thiazole moieties are individually recognized as "privileged scaffolds" in drug discovery and medicinal chemistry due to their consistent presence in a wide array of biologically active compounds. researchgate.netnih.govresearchgate.net

Benzamide Scaffold: The benzamide structure is a key component in numerous pharmaceuticals. Amide derivatives of benzoic acid are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nanobioletters.com The ability of the benzamide group to participate in hydrogen bonding and hydrophobic interactions contributes to its efficacy in binding to biological macromolecules. nih.govevitachem.com

Thiazole Scaffold: The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. researchgate.net It is a component of natural products like vitamin B1 (thiamine) and is found in drugs with antiviral, antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The thiazole nucleus is metabolically stable and its derivatives, particularly 2-aminothiazoles, are common in approved drugs. researchgate.net The versatility of the thiazole ring allows for extensive chemical modification, making it a valuable building block in the design of new therapeutic agents targeting a variety of diseases. nih.govmdpi.com

Historical Context of Thiazolylbenzamide Research

Research into molecules combining thiazole and benzamide functionalities is an extension of the broader investigation into each separate scaffold. The synthesis of amide compounds has long been a fundamental aspect of the pharmaceutical industry. nih.gov Similarly, thiazole derivatives have been a subject of intense study for their wide-ranging biological activities. researchgate.netijpcbs.com

Early research often focused on synthesizing derivatives and evaluating their biological potential. For instance, studies on N-substituted thiazole compounds explored their utility as anti-inflammatory, analgesic, and antipyretic agents. nih.gov The combination of these two pharmacologically significant moieties into a single thiazolylbenzamide structure represents a logical step in the rational design of new chemical entities. The exploration of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as potential EGFR/HER-2 dual-target inhibitors for cancer treatment showcases a modern application of this combined scaffold approach. nih.gov The synthesis of related structures, such as 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, has also been documented, contributing to the crystallographic and structural understanding of this class of compounds. nih.gov

Current Research Landscape and Gaps Pertaining to 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide

The current research landscape for this compound itself is somewhat limited, with much of the available information positioning it as a chemical intermediate or a versatile scaffold for further chemical synthesis. biosynth.com It is commercially available from several chemical suppliers, indicating its utility as a building block for more complex molecules. chemicalbook.com

Research on closely related structures provides insight into the potential applications and current investigative trends. For example, extensive research is being conducted on derivatives of N-benzamide and thiazole for their antimicrobial and anticancer properties. nanobioletters.comnih.gov Studies on N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, a complex molecule containing a thiazole moiety, have shown inhibitory activity against Abl protein kinase, which is relevant for leukemia treatment. nih.gov This highlights the therapeutic potential that can be unlocked by modifying the core thiazolylbenzamide structure.

The primary gap in the current body of research is the lack of extensive biological evaluation of this compound as a standalone agent. While its constituent parts are well-studied and derivatives show significant promise, the specific biological activity profile of the title compound has not been thoroughly elucidated in publicly available literature. Future research could focus on in-vitro and in-vivo studies to screen this compound for various pharmacological activities, such as kinase inhibition, antimicrobial efficacy, or anti-inflammatory effects. Furthermore, its potential as a fragment in fragment-based drug discovery campaigns remains an underexplored avenue. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-8-3-1-7(2-4-8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNWFBTVDVVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428901 | |

| Record name | SBB015368 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94042-62-3 | |

| Record name | SBB015368 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Therapeutic Potential of Thiazolylbenzamide Compounds

Anticancer Activities of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide and its Derivatives

The development of novel therapeutic agents to combat cancer is a critical area of pharmaceutical research. Thiazole (B1198619) derivatives, including those based on the this compound structure, have been investigated for their potential to inhibit the growth of cancer cells.

A primary method for evaluating potential anticancer compounds is to assess their cytotoxicity, or cell-killing ability, against various human cancer cell lines in a laboratory setting. The potency of a compound is often measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Derivatives of thiazolylbenzamide have demonstrated significant cytotoxic effects across a range of cancer types. For instance, a series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which share a core benzamide (B126) structure linked to a sulfur-containing heterocycle, exhibited potent activity against prostate cancer (PC3) cells, with IC₅₀ values ranging from 3 to 7 µM. Some of these same derivatives also showed higher cytotoxicity against neuroblastoma (SKNMC) cells than the conventional chemotherapy drug doxorubicin.

Similarly, other complex derivatives incorporating the thiazole and benzamide motifs have been screened. N-(4-Oxo-2-(4-((5-Aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides were tested against lung (A-549), colon (HT-29), and cervical (HeLa) carcinoma cell lines, showing their potential as cytotoxic agents. nih.gov Further studies on different 1,3,4-thiadiazole (B1197879) derivatives have reported activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC₅₀ values for the most potent compound being 49.6 µM and 53.4 µM, respectively. nih.gov The table below summarizes the cytotoxic activity of various thiazolylbenzamide derivatives.

Interactive Table: In Vitro Cytotoxicity (IC₅₀) of Thiazolylbenzamide Derivatives

| Compound Family | Cancer Cell Line | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| 4-Halo-N-(1,3,4-thiadiazol-2-yl)benzamides | PC3 (Prostate) | 3 - 7 | |

| 4-Halo-N-(1,3,4-thiadiazol-2-yl)benzamides | SKNMC (Neuroblastoma) | 14 - 36 | |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl) acetamides | HT-29 (Colon) | 33.67 | nih.gov |

| 2-(phenylamino)-5-(phenyl)-1,3,4-thiadiazoles | MCF-7 (Breast) | 49.6 | nih.gov |

| 2-(phenylamino)-5-(phenyl)-1,3,4-thiadiazoles | MDA-MB-231 (Breast) | 53.4 | nih.gov |

Understanding the mechanism by which a compound inhibits cancer cell proliferation is crucial for its development as a therapeutic agent. Research into thiazole-based compounds points to several key cellular processes that are disrupted.

A prominent mechanism for related heterocyclic compounds is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin protein, are essential for cell division (mitosis), and their disruption can halt the cell cycle and lead to cell death. nih.gov Certain thiazole derivatives have been found to bind to tubulin, preventing the formation of the mitotic spindle and arresting the cell cycle in the G2/M phase. nih.gov This mechanism is shared by well-known anticancer drugs. nih.gov

Another identified mechanism is the induction of apoptosis, or programmed cell death. Studies on 1,3,4-thiadiazole derivatives have shown that they can trigger apoptosis through a caspase-dependent pathway. nih.gov Caspases are a family of protease enzymes that, once activated, execute the process of cell death. In some cases, these compounds were found to modulate key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. monash.edunih.gov The antiproliferative activity of certain related compounds has also been linked to the modulation of cell cycle proteins, such as the retinoblastoma protein (Rb). nih.gov

Antimicrobial Activities of Thiazolylbenzamides

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Thiazolylbenzamides have been explored for their efficacy against a variety of bacteria and fungi.

Thiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. ekb.eg The efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Studies have shown that these compounds possess a broad spectrum of activity. For example, newly synthesized thiazole derivatives showed activity against the Gram-positive Staphylococcus aureus and the Gram-negative species Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. ekb.eg Benzo[d]thiazole derivatives, which are structurally related, demonstrated notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov In some studies, the antibacterial potency of new heteroaryl thiazole derivatives was found to be moderate to good, with some compounds showing greater potential against resistant strains of P. aeruginosa and E. coli than the reference drug ampicillin. mdpi.com

Interactive Table: Antibacterial Activity (MIC) of Thiazole Derivatives

| Compound Family | Bacterial Strain | Type | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Heteroaryl Thiazole Derivative | S. aureus | Gram-positive | 230 - 700 | mdpi.com |

| Heteroaryl Thiazole Derivative | E. coli | Gram-negative | 230 - 700 | mdpi.com |

| Benzo[d]thiazole Derivative | MRSA | Gram-positive | 50 - 75 | nih.gov |

| Benzo[d]thiazole Derivative | E. coli | Gram-negative | 50 - 75 | nih.gov |

| Thiazolotriazole Salt | S. aureus | Gram-positive | 125 | mdpi.com |

The proposed mechanism for the antibacterial action of some of these compounds involves the inhibition of essential bacterial enzymes, such as the E. coli MurB enzyme, which is involved in the synthesis of the bacterial cell wall. mdpi.com

In addition to their antibacterial properties, thiazolylbenzamides have been investigated as antifungal agents. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and resistance to existing antifungal drugs is a growing concern.

A compound with a similar structure, (4-phenyl-1,3-thiazol-2-yl) hydrazine, demonstrated high-efficiency, broad-spectrum antifungal activity. nih.govnih.gov It was effective against a range of pathogenic fungi including Candida, Aspergillus, and Cryptococcus, with MIC values between 0.0625 and 4 µg/mL. nih.govnih.gov Other research has confirmed the antifungal potential of thiazole derivatives against Aspergillus niger and various Candida species, including Candida albicans. nih.govmdpi.com One study found that a brominated 4-hydroxy-2-quinolone analog exhibited exceptional activity against Aspergillus flavus, with potency surpassing that of the control drug amphotericin B. mdpi.com

Interactive Table: Antifungal Activity of Thiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic Fungi | 0.0625 - 4 | nih.govnih.gov |

| Benzo[d]thiazole Derivative | Aspergillus niger | 50 - 75 | nih.gov |

| Thiazolotriazole Salt | Candida albicans | 31.25 | mdpi.com |

| Heteroaryl Thiazole Derivative | Aspergillus fumigatus | 60 - 470 | mdpi.com |

The mechanism of antifungal action for some of these compounds is thought to involve the induction of oxidative stress. One study revealed that treatment with a thiazole derivative led to an increase in reactive oxygen species (ROS) within C. albicans. nih.gov This accumulation of ROS resulted in significant DNA damage, which is a critical factor in the compound's cell-killing activity. nih.gov

Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a significant cause of mortality worldwide. nih.gov The search for new drugs to treat tuberculosis is driven by the emergence of multi-drug-resistant strains. nih.gov The thiazole heterocycle has been identified as a structure of interest in the development of treatments for tuberculosis. nih.gov While extensive data on this compound itself is limited, related heterocyclic structures have been investigated. For instance, certain derivatives of 1,3,4-oxadiazole, a bioisostere of the thiazole ring, have shown antitubercular activity, highlighting the potential of this class of compounds in the fight against tuberculosis. nih.gov

Anti-inflammatory Properties of this compound Analogs

Analogs of this compound, particularly those incorporating the thiazole and benzamide moieties, have been a subject of interest for the development of new anti-inflammatory agents. Research has explored their ability to inhibit key enzymes and modulate pathways involved in the inflammatory response.

The anti-inflammatory potential of thiazole derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Studies on various thiazole-containing compounds have demonstrated significant inhibitory activity against these enzymes. For instance, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have shown potent, dual inhibition of COX and 5-LOX pathways. nih.gov Specifically, compounds designated as 5d and 5e in one study were identified as powerful anti-COX/LOX agents. nih.gov Similarly, a series of N-aryl-4-aryl-1,3-thiazole-2-amines were synthesized and identified as direct 5-LOX inhibitors, with one of the most potent compounds exhibiting an IC50 value of 127 nM. nih.gov

The substitution pattern on the thiazole and associated rings plays a crucial role in the inhibitory activity. The presence of a 4-hydroxy group on a phenyl ring has been suggested to lead to more selective inhibition of COX-2. nih.gov Other research has indicated that bulky substituents, such as a naphthalene (B1677914) group, can enhance COX-2 inhibition. nih.gov

Table 1: In Vitro COX/LOX Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Target Enzyme | Reported Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | nih.gov |

| Thiazolidinone derivative (Compound 3b) | COX-2 | 61.75% Inhibition | nih.gov |

| N-(substituted-thiazol-2-yl)cinnamamide analog (Compound 20) | SARS-CoV-2 Mpro | 14.7 µM | researchgate.net |

Beyond direct enzyme inhibition, thiazolylbenzamide analogs can exert anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators. Chronic inflammation often involves the activation of transcription factors like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which regulate the expression of pro-inflammatory genes. nih.gov

Research on related heterocyclic compounds demonstrates that they can suppress the levels of pro-inflammatory cytokines. For example, certain benzenesulfonamide (B165840) derivatives have been shown to reduce levels of TNF-α, IL-1α, IL-1β, and IL-6 in paw tissue in animal models of inflammation. mdpi.com Similarly, a thioamide derivative was found to decrease plasma levels of IL-1 Beta and TNF alpha. nih.govresearchgate.net This suggests that thiazolylbenzamide compounds could potentially act through similar mechanisms, interfering with the signaling cascades that lead to the production of these critical inflammatory mediators. The ability to down-regulate these cytokines represents a significant mechanism for controlling the inflammatory process.

Antiviral Applications of Thiazolylbenzamide Derivatives

The structural features of thiazolylbenzamides make them promising candidates for the development of antiviral agents. They have been investigated for activity against several viruses, including Chikungunya virus (CHIKV) and SARS-CoV-2.

Chikungunya is a mosquito-borne virus that can cause severe joint pain. With no approved vaccines or specific antiviral drugs available, there is an urgent need for effective treatments. nih.govresearchgate.net The non-structural proteins (nsPs) of CHIKV, which are essential for viral replication, are considered promising drug targets. nih.gov

A study focused on 1,3-Thiazolbenzamide derivatives identified them as potential inhibitors of the CHIKV nsP2 protease. nih.gov Through molecular docking and subsequent biological assays, two compounds, designated 10 and 10c, demonstrated significant antiviral activity against CHIKV. nih.govresearchgate.net The mechanism of action is believed to involve the blocking of the active site and catalytic dyad of the nsP2 protease. nih.govresearchgate.net

Table 2: Antiviral Activity of Thiazolbenzamide Derivatives Against CHIKV

| Compound | Cell Line | Antiviral Activity (IC50) | Reference |

|---|---|---|---|

| Compound 10 | BHK-21 | 13.1 µM | nih.govresearchgate.net |

| Compound 10 | RPE | 7.3 µM | nih.gov |

| Compound 10c | BHK-21 | 8.3 µM | nih.govresearchgate.net |

Further experiments confirmed that at higher concentrations, these compounds could completely inhibit virus replication, as evidenced by a lack of ns-protein and capsid protein expression. nih.gov

In the search for treatments for COVID-19, the SARS-CoV-2 main protease (Mpro or 3CLpro) has been a primary target for drug development, as it is crucial for viral replication. nih.govresearchgate.net Several studies have investigated thiazole-containing compounds as potential Mpro inhibitors.

Novel thiazolyl-indazole derivatives have been synthesized and evaluated for their ability to inhibit Mpro. nih.govresearchgate.net In one such study, the most potent compound, which featured a phenylthiazole moiety, inhibited protease activity with an IC50 of 92.9 μM. nih.govresearchgate.net Molecular modeling suggested that the binding is driven by specific interactions, such as π-stacking with the His41 residue of the enzyme. nih.govchemrxiv.org Another study on N-(substituted-thiazol-2-yl)cinnamamide analogs identified compounds with IC50 values against the viral protease as low as 14.7 µM. researchgate.net These findings highlight the phenylthiazole scaffold as a promising starting point for developing future Mpro inhibitors. nih.gov

Table 3: SARS-CoV-2 Mpro Inhibitory Activity of Thiazole Derivatives

| Compound Class | Reported Activity (IC50) | Reference |

|---|---|---|

| Thiazolyl-indazole derivative | 92.9 µM | nih.govresearchgate.net |

| N-(substituted-thiazol-2-yl)cinnamamide (Compound 19) | 22.61 µM | researchgate.net |

| N-(substituted-thiazol-2-yl)cinnamamide (Compound 20) | 14.7 µM | researchgate.net |

| N-(substituted-thiazol-2-yl)cinnamamide (Compound 21) | 21.99 µM | researchgate.net |

Antidiabetic Activity as Glucokinase Activators

Glucokinase (GK) is a key enzyme that regulates blood glucose levels, making it an attractive target for type 2 diabetes therapies. nih.govresearchgate.net Glucokinase activators (GKAs) are compounds that enhance the enzyme's activity. nih.govresearchgate.net A series of thiazol-2-yl benzamide derivatives have been synthesized and evaluated for their potential as GK activators. nih.govresearchgate.net

In vitro enzymatic assays and in silico docking studies were used to identify promising compounds. nih.govresearchgate.net Several synthesized molecules displayed good in vitro GK activation. nih.govresearchgate.net Subsequent testing in oral glucose tolerance tests (OGTT) confirmed the antidiabetic potential of the most active compounds. nih.govresearchgate.net These findings suggest that thiazol-2-yl benzamide derivatives can serve as initial hits for the development of new, orally bioavailable GKAs for treating type 2 diabetes. nih.govresearchgate.net

Table 4: In Vitro Glucokinase (GK) Activation by Thiazol-2-yl Benzamide Derivatives

| Compound | GK Activation (Activation Fold) | Reference |

|---|---|---|

| Compound 1 | 1.48 - 1.83 | nih.govresearchgate.net |

| Compound 2 | 1.48 - 1.83 | nih.govresearchgate.net |

| Compound 5 | 1.48 - 1.83 | nih.govresearchgate.net |

| Compound 8 | 1.48 - 1.83 | nih.govresearchgate.net |

Other Investigated Biological Activities

Beyond the primary biological activities discussed, the versatile thiazolylbenzamide scaffold has been explored for its potential to modulate a variety of other biological targets. These investigations have revealed inhibitory activity against enzymes involved in metabolic diseases, bacterial virulence, and cell cycle regulation, as well as potential applications in neurological disorders. This section summarizes the research findings on these additional biological activities.

Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition

Stearoyl-CoA Desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids, primarily oleate (B1233923) from stearate. Elevated SCD-1 activity is associated with metabolic diseases such as obesity, diabetes, and dyslipidemia, making it an attractive therapeutic target. Structure-activity relationship (SAR) studies have identified a series of thiazole-based benzamide derivatives as potent SCD-1 inhibitors. nih.govnih.gov

Initial research led to the discovery of 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a highly potent and orally bioavailable SCD-1 inhibitor. nih.gov Further optimization of this structural motif resulted in the identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, which exhibited sub-nanomolar IC₅₀ values in both murine and human SCD-1 inhibitory assays. nih.gov This compound demonstrated a dose-dependent reduction of the plasma desaturation index in mice, confirming its in vivo efficacy. nih.gov

| Compound | Murine SCD-1 IC₅₀ (nM) | Human SCD-1 IC₅₀ (nM) |

|---|---|---|

| 3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | Data not specified | Data not specified |

| 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide | <1 | <1 |

Pyruvate-Ferredoxin Oxidoreductase (PFOR) Inhibition

Pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) is an essential enzyme for the central metabolism of various anaerobic bacteria and parasites. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. Inhibition of PFOR is a promising strategy for developing novel antimicrobial and antiparasitic agents. While thiamine (B1217682) analogues and nitroheterocyclic drugs have been investigated as PFOR inhibitors, there is currently a lack of published research specifically detailing the investigation of this compound or other thiazolylbenzamide derivatives as PFOR inhibitors. nih.govnih.gov

Sortase A (SrtA) Inhibition

Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria that anchors surface proteins involved in virulence to the cell wall. Inhibiting SrtA is an attractive antivirulence strategy as it is not essential for bacterial growth, potentially reducing the development of resistance. nih.gov Various chemical scaffolds have been explored for SrtA inhibition, with some thiazole and thiadiazole derivatives showing promise.

For instance, a hybrid virtual screening approach identified 2-(2-amino-3-chloro-benzoylamino)-benzoic acid as a sortase A inhibitor with an IC₅₀ value of 59.7 µM. nih.gov While not a thiazolylbenzamide, this finding highlights the potential of related benzamide structures. Another study on 2-phenyl-thiazole derivatives and N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide also reported SrtA inhibitory activity, with the latter showing an IC₅₀ of 3.8 µM. nih.gov Although direct studies on this compound are not available, the documented activity of these related heterocyclic compounds suggests that the thiazolylbenzamide scaffold could be a valuable starting point for the design of novel SrtA inhibitors.

| Compound Class/Derivative | Target Organism | IC₅₀ (µM) |

|---|---|---|

| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | Staphylococcus aureus | 59.7 |

| N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide | Staphylococcus aureus | 3.8 |

Kinase Inhibition (e.g., PDK-1, LDHA, Lck, Aurora Kinases)

The thiazole ring is a common motif in a multitude of kinase inhibitors, and benzamide-containing compounds have also demonstrated activity against various kinases.

PDK-1 and LDHA: There is limited specific information on the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK-1) and lactate (B86563) dehydrogenase A (LDHA) by thiazolylbenzamide derivatives in the reviewed literature.

Lck: The lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and plays a crucial role in T-cell signaling. The discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors indicates that thiazole-containing benzamide structures can effectively target this kinase.

Aurora Kinases: Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many cancers. Several studies have highlighted the potential of thiazole derivatives as Aurora kinase inhibitors. For example, N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora kinase A, with one compound showing an IC₅₀ of 6.50 µM. nih.gov Furthermore, a quantitative structure-activity relationship (QSAR) study on 2-amino thiazole derivatives, including compounds like 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide, has been conducted to design potent Aurora kinase inhibitors for breast cancer. nih.gov

| Kinase Target | Compound/Derivative Class | Reported Activity (IC₅₀) |

|---|---|---|

| Aurora Kinase A | N-benzylbenzamide derivative | 6.50 µM |

| Lck | 2-amino-6-carboxamidobenzothiazoles | Potent inhibition reported |

Anticonvulsant Properties

The thiazole and related thiazolidinone and thiadiazole scaffolds are present in a number of compounds investigated for anticonvulsant properties. These compounds have been evaluated in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Studies on isatin-based benzamide derivatives have shown protection in both MES and PTZ models in mice. nih.gov Additionally, a screening of novel thiazolidinone derivatives identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone as a promising anticonvulsant agent. pnpu.edu.ua While direct testing of this compound has not been reported, the consistent anticonvulsant activity observed in structurally related compounds suggests that the thiazolylbenzamide core may be a viable pharmacophore for the development of new antiepileptic drugs.

| Compound Class/Derivative | Animal Model | Observed Activity |

|---|---|---|

| Isatin-based benzamide derivatives | MES and PTZ (mice) | Protective effects observed at doses of 30-100 mg/kg |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | MES and scPTZ (mice) | Anticonvulsant effects observed at a dose of 100 mg/kg |

Elucidation of Molecular Mechanisms of Action for 4 Hydroxy N 1,3 Thiazol 2 Ylbenzamide and Its Bioactive Analogs

Enzyme Target Identification and Validation

Thiazole-containing compounds, a class to which 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide belongs, are recognized for their interaction with a variety of enzymatic targets, playing a crucial role in the development of novel therapeutic agents. nih.gov Research into bioactive analogs has identified several key enzyme families that are modulated by these compounds.

Extensive studies on thiazole (B1198619) derivatives have revealed their potential to inhibit critical signaling pathways involved in cancer progression, such as the NF-κB, mTOR, and PI3K/Akt pathways. nih.gov Furthermore, enzymes like topoisomerase and histone deacetylase (HDAC) have been identified as targets for certain thiazole-containing molecules. nih.gov

A notable enzyme target for a distinct class of thiazole-based small molecules is human lactate (B86563) dehydrogenase A (hLDHA). acs.org Inhibition of hLDHA is a strategic approach to disrupt tumor glycolysis, a key metabolic feature of many cancers. acs.org The lipophilic nature of di-substituted thiazoles may facilitate their transport across biological membranes, enhancing their ability to reach and interact with intracellular enzyme targets. acs.org

Table 1: Enzyme Targets of Bioactive Thiazole Analogs

| Enzyme/Pathway | Therapeutic Area | Reference |

| NF-κB/mTOR/PI3K/Akt | Cancer | nih.gov |

| Topoisomerase | Cancer | nih.gov |

| Histone Deacetylase (HDAC) | Cancer | nih.gov |

| Human Lactate Dehydrogenase A (hLDHA) | Cancer | acs.org |

Receptor Binding and Modulation

Analogs of this compound have been identified as modulators of specific receptor systems. A prominent example is the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. ku.dk

A study involving a compound library screening identified N-(thiazol-2-yl)-benzamide analogs as a novel class of selective ZAC antagonists. ku.dk One such analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a negative allosteric modulator of ZAC. ku.dkresearchgate.net This modulation was demonstrated by its ability to inhibit Zn²⁺- and H⁺-evoked signaling, as well as the spontaneous activity of the channel. ku.dk The slow onset of the channel block by TTFB suggests a state-dependent inhibition mechanism. ku.dk Further investigation revealed that TTFB likely targets the transmembrane and/or intracellular domains of the ZAC receptor. ku.dkresearchgate.net

Importantly, the selectivity of these analogs has been highlighted, with TTFB showing no significant activity at other Cys-loop receptors such as 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, or α₁ glycine (B1666218) receptors at concentrations up to 30 μM. ku.dkresearchgate.net

Additionally, research on the related benzothiazole (B30560) scaffold has led to the development of ligands for the cannabinoid receptor type 2 (CB2R), suggesting another potential receptor family for this class of compounds. acs.org

Table 2: Receptor Modulation by N-(thiazol-2-yl)-benzamide Analogs

| Analog | Receptor Target | Mode of Action | Key Findings | Reference |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Zinc-Activated Channel (ZAC) | Negative Allosteric Modulator | Selective antagonist, state-dependent inhibition | ku.dkresearchgate.net |

Cellular Pathway Perturbation Analysis (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer potential of thiazole derivatives is often linked to their ability to perturb fundamental cellular pathways, leading to cell cycle arrest and the induction of apoptosis. nih.gov

One study on novel 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the thiazole core of this compound, demonstrated significant antiproliferative activity. nih.gov A specific derivative was found to arrest breast cancer cells (MCF-7) at the G2/M phase of the cell cycle. nih.gov Molecular docking studies suggested that this effect is likely mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov The same compound was also shown to significantly increase early apoptosis in MCF-7 cells. nih.gov

Another investigation into a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones also reported promising anticancer activity. mdpi.com A lead compound from this series demonstrated potent antiproliferative effects and was shown to induce cell cycle arrest and activate apoptosis in MCF-7 cancer cell lines. mdpi.com The mechanism of apoptosis induction is often associated with an imbalance in the Bcl-2 family of proteins, which can be influenced by these types of compounds. mdpi.com

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The biological activity of thiazole-containing compounds is predicated on their interaction with various biological macromolecules. The thiazole ring itself is known to interact with enzymes and proteins, which can lead to the inhibition of their activity and the disruption of cellular processes.

Inhibition of Key Metabolic Pathways

A key strategy in anticancer drug development is the targeting of metabolic pathways that are upregulated in tumor cells. Thiazole derivatives have shown promise in this area by inhibiting crucial metabolic enzymes.

One such target is human lactate dehydrogenase A (hLDHA), an enzyme that plays a critical role in the anaerobic glycolytic pathway, often referred to as the Warburg effect in cancer cells. acs.org By inhibiting hLDHA, these compounds can effectively act as "starving agents" for cancer cells. acs.org A series of small molecules based on a central thiazole scaffold were designed and synthesized to specifically disrupt tumor glycolysis through hLDHA inhibition. acs.org Molecular docking studies and subsequent enzymatic assays confirmed the inhibitory activity of these thiazole derivatives against hLDHA. acs.org

Modulation of Reactive Oxygen Species (ROS) Generation

Thiazole and its derivatives have been shown to modulate the levels of reactive oxygen species (ROS) within cells, which can have significant implications for their biological activity. researchgate.net ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are byproducts of normal metabolic processes, and their dysregulation is implicated in various diseases, including cancer. researchgate.net

Interestingly, thiazole-containing compounds can exhibit dual effects on ROS levels. Some thiazole and thiazolidinone derivatives have been reported to decrease ROS levels, thereby demonstrating antioxidant activity. researchgate.net For instance, one study showed that a specific thiazol-4-one derivative could decrease ROS levels in various cell lines and reduce oxidative stress induced by hydrogen peroxide. researchgate.net

Conversely, the anticancer mechanism of other thiazole derivatives is associated with an increase in ROS production, leading to oxidative stress and subsequent cell death in cancer cells. This highlights the complex role of this chemical scaffold in modulating cellular redox balance. researchgate.net The specific effect on ROS generation likely depends on the substitution pattern of the thiazole ring and the cellular context. nih.gov

Structure Activity Relationship Sar and Pharmacophore Modeling of Thiazolylbenzamide Scaffolds

Impact of Hydroxyl Group Position and Substituents on Biological Activity

The position and nature of substituents on the benzamide's phenyl ring are critical determinants of biological activity. The hydroxyl (-OH) group, as seen in 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, is particularly significant. The biological activity of flavonoid compounds, for instance, is known to be strongly dependent on the position of hydroxyl groups. nih.gov These groups can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within a target's binding site. nih.gov

The introduction of hydroxyl groups to a scaffold can increase hydrogen bonding interactions with surrounding amino acids, potentially increasing inhibitory activity. nih.gov Studies on other molecular scaffolds have shown that the position of the -OH group influences electronic properties and reactivity. researchgate.netresearchgate.net For example, moving the hydroxyl group from the para-position (4-position) to the ortho- or meta-positions would alter the molecule's geometry and its ability to form key hydrogen bonds, likely affecting binding affinity.

Furthermore, the addition of other substituents alongside the hydroxyl group can modulate activity. A compound featuring a 2,4-dihydroxy substitution pattern on the benzamide (B126) ring has been noted in chemical literature. smolecule.com The presence of a second hydroxyl group could enhance binding through additional hydrogen bonds or, conversely, decrease activity due to steric hindrance or altered electronic distribution. The interplay between the hydroxyl group and other substituents, such as methoxy (B1213986) groups, has been explored in similar scaffolds to optimize potency and selectivity. nih.gov

| Substituent Pattern | Potential SAR Implications | Key Interaction Type |

|---|---|---|

| 4-Hydroxy (para) | Acts as a key hydrogen bond donor/acceptor, anchoring the ligand in the binding pocket. | Hydrogen Bonding |

| 2-Hydroxy (ortho) | May form intramolecular hydrogen bonds with the amide linker, altering conformation and reducing intermolecular interactions. | Conformational Change |

| 3-Hydroxy (meta) | Alters the hydrogen bonding vector compared to the 4-position, potentially leading to a loss or gain of affinity depending on the target topology. | Hydrogen Bonding |

| 2,4-Dihydroxy | Offers an additional hydrogen bonding point which could increase potency, but may also impact physicochemical properties like solubility. smolecule.com | Hydrogen Bonding |

Role of Thiazole (B1198619) Ring Substituents in Efficacy and Selectivity

Substituents on the thiazole ring play a pivotal role in modulating the efficacy and selectivity of thiazolylbenzamide derivatives. SAR studies on analogs acting as antagonists for the Zinc-Activated Channel (ZAC) have provided detailed insights. semanticscholar.org

For example, a large, bulky substituent at the 4-position of the thiazole ring, such as a tert-butyl group, was found to be well-tolerated and resulted in potent ZAC antagonism. semanticscholar.org Replacing this tert-butyl group with a smaller cyclopropyl (B3062369) ring led to a decrease in antagonist potency. semanticscholar.org This suggests that a hydrophobic pocket in the target's binding site accommodates the 4-position substituent.

Modifications at the 5-position of the thiazole ring also have a profound effect. The introduction of a 5-methyl ester group in one series of analogs was informative, whereas the corresponding 5-ethyl ester analogs were considerably less so, with many compounds in the latter series being inactive. semanticscholar.org This highlights a high degree of sensitivity to the size and nature of the substituent at this position.

| Position | Substituent | Observed Activity |

|---|---|---|

| 4 | tert-Butyl | Potent antagonism |

| 4 | Cyclopropyl | Decreased potency |

| 4 | Ethylacetyl | Potent antagonism |

| 5 | Methyl Ester | Variable, led to some potent analogs |

| 5 | Ethyl Ester | Generally led to inactive compounds |

Importance of Benzamide Moiety Modifications for Potency and Specificity

The benzamide moiety, which links the phenyl and thiazole rings, is not merely a spacer but an active participant in binding. Modifications to the phenyl ring of this moiety are critical for potency and specificity. In the context of ZAC antagonists, a detailed SAR study revealed clear trends. semanticscholar.org

Introducing a single fluorine atom at the 3-position of the phenyl ring resulted in an analog that was roughly equipotent with other potent compounds in the series. semanticscholar.org However, more extensive fluorination, such as a pentafluorophenyl analog, led to a considerable weakening of antagonist activity. semanticscholar.org This indicates that while some electronic modification is tolerated, excessive electron withdrawal is detrimental.

The introduction of other small groups also had varied effects. A 3-dimethylamino group was tolerated, yielding a potent analog, while methyl, ethoxy, or acetyl groups at the same position substantially decreased activity. semanticscholar.org The substitution pattern is also crucial; analogs with 3,5-dichloro or 2,4,6-trimethyl substitutions on the phenyl ring were found to be inactive. semanticscholar.org This demonstrates that both the electronic nature and the steric bulk of substituents on the phenyl ring must be carefully balanced to achieve high potency.

| Position | Substituent | Observed Activity |

|---|---|---|

| 3 | Fluoro | Potent antagonism |

| 3 | Dimethylamino | Potent antagonism |

| 3 | Methyl | Substantially decreased activity |

| 3 | Ethoxy | Substantially decreased activity |

| 2,3,4,5,6 | Pentafluoro | Considerably weaker antagonist |

| 3,5 | Dichloro | Inactive |

| 3,4,5 | Trimethoxy | Weak antagonist activity |

Physicochemical Properties Influencing SAR (e.g., Lipophilicity, Hydrogen Bonding)

The biological activity of the thiazolylbenzamide scaffold is governed by its physicochemical properties, which are in turn dictated by its structural components. Key properties influencing SAR include lipophilicity, hydrogen bonding capacity, and electronic distribution.

Lipophilicity: This property, often estimated by logP, affects how a compound is absorbed, distributed, and able to penetrate biological membranes to reach its target. The SAR data for ZAC antagonists show that increasing lipophilicity with bulky, non-polar groups like tert-butyl on the thiazole ring can be favorable for activity, suggesting interaction with a hydrophobic region of the target. semanticscholar.org However, there is an optimal range, as excessively greasy molecules can have poor solubility or non-specific binding.

Hydrogen Bonding: This is a critical factor for specific, high-affinity binding. nih.gov In this compound, the 4-hydroxyl group and the amide N-H are primary hydrogen bond donors. The amide carbonyl oxygen and the thiazole nitrogen atom are key hydrogen bond acceptors. The position of these features is crucial; altering the hydroxyl position from 4 to 2 or 3 would change the geometry of these interactions, likely impacting potency. nih.govresearchgate.net

| Modification | Physicochemical Change | Resulting SAR Trend |

|---|---|---|

| Addition of 4-OH group | Increases hydrogen bonding potential (donor and acceptor). | Likely contributes to binding affinity and specificity. nih.govnih.gov |

| Addition of tert-butyl on thiazole | Increases lipophilicity and steric bulk. | Enhances potency, suggesting a fit into a hydrophobic pocket. semanticscholar.org |

| Addition of fluoro on phenyl ring | Increases electron-withdrawing character. | Tolerated at certain positions (e.g., 3-fluoro), but detrimental with multiple substitutions. semanticscholar.org |

| Esterification of thiazole (e.g., 5-ethyl ester) | Increases lipophilicity and steric bulk. | Can lead to inactivity, indicating a sterically constrained binding site at that position. semanticscholar.org |

Pharmacophore Elucidation for Target-Specific Activities

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govresearchgate.net A pharmacophore model for the thiazolylbenzamide scaffold can be developed based on the SAR data to guide the design of new, more potent, and selective analogs. nih.gov

For a target-specific activity, a ligand-based pharmacophore model would be generated from a set of active and inactive thiazolylbenzamide molecules. nih.gov The resulting model would highlight the key features necessary for binding.

Based on the SAR of ZAC antagonists, a hypothetical pharmacophore for this class of compounds would likely include:

One Hydrogen Bond Donor (HBD): Representing the amide N-H group or, in the case of the title compound, the 4-hydroxyl group.

One or Two Hydrogen Bond Acceptors (HBA): The amide carbonyl oxygen is a crucial acceptor. The nitrogen atom in the thiazole ring could serve as another.

One Aromatic Ring (AR): The central benzamide phenyl ring.

One Hydrophobic Feature (HY): A feature corresponding to the substituent at the 4-position of the thiazole ring, accommodating bulky groups like tert-butyl.

The relative spatial arrangement of these features is critical. The model would define the precise distances and angles between the HBD, HBA, and hydrophobic centers that are optimal for high-affinity binding. Such a model serves as a 3D query to screen virtual libraries for new chemical entities with diverse cores but the same essential binding features. researchgate.net

| Pharmacophoric Feature | Contributing Molecular Moiety | Inferred Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 4-Hydroxyl group; Amide N-H | Anchoring the ligand in the active site. |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen; Thiazole Nitrogen | Orienting the ligand through specific interactions. |

| Aromatic/Hydrophobic Region | Benzene Ring | Core scaffold for positioning other features; potential π-π stacking. |

| Hydrophobic Feature (HY) | Substituent at Thiazole C4-position | Interaction with a non-polar pocket in the target. semanticscholar.org |

Computational and Theoretical Investigations of 4 Hydroxy N 1,3 Thiazol 2 Ylbenzamide

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Binding Mode Analysis with Identified Enzymes/Receptors

While specific molecular docking studies targeting 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide are not extensively documented in the public domain, studies on analogous structures provide a framework for predicting its potential interactions. For instance, derivatives of N-(thiazol-2-yl)benzamide have been investigated as inhibitors of various enzymes. The binding mode of such compounds is typically characterized by a network of non-covalent interactions within the enzyme's active site.

Key interactions for the parent scaffold, N-(1,3-Thiazol-2-yl)benzamide, often involve hydrogen bonds formed by the amide N-H group and the thiazole (B1198619) nitrogen atom. researchgate.net In the case of this compound, the hydroxyl group on the benzamide (B126) moiety introduces an additional hydrogen bond donor and acceptor, which can significantly influence its binding orientation and affinity. It is plausible that this hydroxyl group could form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or threonine in a target's active site.

Furthermore, the aromatic rings of the benzamide and thiazole moieties can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. For example, in studies of similar compounds, π-π interactions between thiazole and phenyl rings of neighboring molecules have been observed in crystal structures, with centroid-to-centroid distances of approximately 3.59 Å. smolecule.com Such interactions are critical for the stabilization of the ligand-protein complex. The specific interactions, of course, would be contingent on the topology and chemical nature of the specific enzyme's active site.

| Potential Interacting Residues | Interaction Type | Involving Moiety of this compound |

| Asp, Glu, Ser, Thr | Hydrogen Bond | Hydroxyl group, Amide N-H, Thiazole N |

| Phe, Tyr, Trp | π-π Stacking | Benzene (B151609) ring, Thiazole ring |

| Val, Leu, Ile | Hydrophobic Interaction | Benzene ring, Thiazole ring |

Validation of Docking Protocols

The reliability of molecular docking results is contingent upon the validation of the docking protocol. A standard procedure for validation involves redocking a co-crystallized ligand into the active site of its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. A low RMSD value, typically below 2.0 Å, indicates that the docking protocol can accurately reproduce the experimental binding mode.

In the absence of a co-crystal structure for this compound, a common practice is to use a protein structure that has been crystallized with a ligand of high structural similarity. The docking protocol is then validated using this known ligand-protein complex before it is applied to the target molecule. This ensures that the predictions for this compound are based on a computationally sound and validated methodology.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Dynamics

Molecular dynamics simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the conformational stability of a ligand and the dynamics of its interaction with a biological target.

For this compound, MD simulations could be employed to investigate the stability of the predicted binding poses obtained from molecular docking. By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, one can observe the evolution of the complex over nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, as well as the Root Mean Square Fluctuation (RMSF) of individual residues, can be monitored. A stable binding pose would be characterized by a low and converging RMSD value for the ligand throughout the simulation. For instance, studies on similar benzothiazine derivatives showed that stable compounds exhibited less conformational changes during 100 ns MD simulations. nih.gov

MD simulations can also elucidate the dynamic nature of the ligand-target interactions. The persistence of key hydrogen bonds and hydrophobic contacts observed in the initial docked pose can be tracked over the simulation trajectory. This analysis can reveal which interactions are most critical for stable binding and can help to refine the understanding of the binding mode.

Quantum Chemical Calculations (e.g., DFT, NBO, QTAIM)

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. Methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are particularly valuable.

Conformational Preference and Intramolecular Interactions of the Benzamide Moiety

The conformational flexibility of this compound is largely determined by the rotational barriers around the amide bond and the bonds connecting the phenyl and thiazole rings to the amide group. DFT calculations can be used to perform a potential energy surface scan to identify the most stable conformers.

For the related compound, N-(1,3-Thiazol-2-yl)benzamide, computational studies have shown that the molecule is non-planar, with a significant dihedral angle between the two aromatic rings. researchgate.net The stability of different conformers is influenced by a delicate balance of intramolecular interactions. NBO analysis on this parent compound suggests a weak stabilizing interaction between the amide oxygen and the thiazole sulfur atom. researchgate.net However, a more dominant factor appears to be the attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom. researchgate.net

The introduction of a hydroxyl group at the 4-position of the benzamide ring in the target molecule would likely introduce an intramolecular hydrogen bond between the hydroxyl hydrogen and the amide oxygen, which would further influence the conformational preference and planarity of the molecule.

Electronic Structure and Reactivity Descriptors

DFT calculations are widely used to determine the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a higher reactivity. For benzamide derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents. sci-hub.se

QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. researchgate.netorientjchem.org By analyzing the electron density at the bond critical points (BCPs), one can distinguish between covalent bonds and weaker interactions such as hydrogen bonds and van der Waals interactions. This method can be used to quantitatively describe the strength of the intramolecular hydrogen bond involving the hydroxyl group and other non-covalent interactions within this compound.

| Computational Method | Investigated Property | Key Findings for Related Structures |

| DFT | Conformational Preference | Non-planar geometry with significant dihedral angles between rings. researchgate.net |

| NBO | Intramolecular Interactions | Stabilizing interactions between amide N-H and thiazole N. researchgate.net |

| DFT | Electronic Properties | HOMO-LUMO gap is indicative of chemical reactivity. sci-hub.se |

| QTAIM | Bonding and Non-covalent Interactions | Characterizes the nature and strength of intramolecular hydrogen bonds. researchgate.netorientjchem.org |

In Silico Screening and Virtual Library Design for Novel Thiazolylbenzamides

In silico screening and the design of virtual libraries are foundational steps in modern medicinal chemistry for identifying promising lead compounds. For derivatives related to this compound, these computational approaches are employed to explore vast chemical spaces and prioritize molecules for synthesis and further testing.

Virtual Screening:

Virtual screening of thiazole and benzamide derivatives often involves molecular docking studies to predict the binding affinity and interaction patterns of these compounds with specific biological targets. For instance, in studies on related thiazolidinone derivatives, which share a core heterocyclic structure, researchers have utilized docking to evaluate their potential as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2). researchgate.net The primary goal is to identify compounds that exhibit favorable binding energies and form key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site of the target protein.

Virtual Library Design:

Building upon the core scaffold of thiazolylbenzamide, virtual libraries are designed by systematically modifying functional groups at various positions. This allows for the exploration of structure-activity relationships (SAR) in a computational environment. For example, a virtual library of N-(thiazol-2-yl)benzamide derivatives can be created by introducing a diverse set of substituents on both the benzamide and thiazole rings. These libraries are then screened in silico to identify novel analogs with potentially improved potency and selectivity. The design process often focuses on optimizing interactions with the target protein, as identified through initial docking studies of the parent compound.

A representative approach to virtual library design and screening for related thiazole derivatives is outlined below:

| Step | Description | Objective |

| 1. Scaffold Selection | The core chemical structure, such as N-1,3-thiazol-2-ylbenzamide, is chosen as the foundation. | To build a library of related compounds. |

| 2. Combinatorial Enumeration | Various chemical substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) are computationally added to the scaffold at specific positions. | To generate a large and diverse set of virtual compounds. |

| 3. 3D Structure Generation | The three-dimensional conformation of each virtual compound is generated and optimized. | To prepare the molecules for docking simulations. |

| 4. Molecular Docking | The virtual library is screened against a biological target of interest using molecular docking programs. | To predict the binding affinity and pose of each compound in the target's active site. |

| 5. Hit Prioritization | Compounds are ranked based on their docking scores and interaction patterns. The top-ranked compounds are selected as "hits" for further investigation. | To identify the most promising candidates for synthesis and biological evaluation. |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties and Drug-Likeness

A crucial aspect of computational drug design is the early assessment of a compound's pharmacokinetic and toxicological properties, collectively known as ADMET. For thiazolylbenzamide derivatives, various in silico models and tools are used to predict these properties, helping to filter out candidates that are likely to fail in later stages of drug development.

Drug-Likeness Evaluation:

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. A common method for this evaluation is the application of Lipinski's Rule of Five, which examines molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For various series of synthesized thiazole and benzamide derivatives, researchers have computationally verified their adherence to these rules. researchgate.net

ADMET Prediction:

A variety of computational tools and web servers, such as SwissADME and preADMET, are utilized to predict the ADMET profiles of novel compounds. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of known drugs and chemicals.

A summary of predicted ADMET properties for related thiazolidinone and benzothiazole (B30560) derivatives, which share structural motifs with this compound, is presented in the table below. It is important to note that these are general findings for related classes of compounds. researchgate.netnih.gov

| Parameter | Predicted Property | Significance in Drug Discovery |

| Absorption | Good gastrointestinal (GI) absorption | Indicates potential for oral bioavailability. |

| Non-inhibitor of P-glycoprotein (P-gp) | Reduced likelihood of drug-efflux issues. | |

| Distribution | Moderate to high plasma protein binding | Influences the fraction of free drug available to exert its effect. |

| Predicted to cross the blood-brain barrier (BBB) (variable) | Important for CNS-targeting drugs, but can be a liability for peripherally acting drugs. | |

| Metabolism | Potential inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) | Can lead to drug-drug interactions. |

| Excretion | Primarily renal excretion predicted | Determines the drug's elimination pathway and half-life. |

| Toxicity | Low predicted mutagenicity (Ames test) | Indicates a lower risk of causing genetic mutations. |

| Variable hepatotoxicity and cardiotoxicity predictions | Key safety concerns that require experimental validation. |

These in silico predictions provide valuable insights into the potential of thiazolylbenzamide derivatives as drug candidates. However, it is crucial to emphasize that these are theoretical assessments and require experimental validation to confirm the actual biological and pharmacokinetic behavior of the compounds.

Preclinical Development and Translational Research of Thiazolylbenzamide Based Compounds

Lead Compound Identification and Optimization

The identification of a lead compound is the crucial first step in drug discovery, often emerging from the screening of compound libraries or rational design based on a biological target. The thiazole (B1198619) ring, a key feature of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, is recognized as a "privileged structure" in medicinal chemistry. mdpi.com Its rigid, planar nature and capacity for hydrogen bonding make it an excellent scaffold for interacting with biological targets. mdpi.com

Structure-activity relationship (SAR) studies are central to optimizing a lead compound. These studies involve synthesizing and testing a series of related molecules to understand how specific chemical modifications affect biological activity. For thiazole-based compounds, SAR studies have revealed several key insights:

Substitution Patterns: In various series of thiazole derivatives, the nature and position of substituent groups on attached aryl rings significantly influence activity. For instance, para-substitution on a phenyl ring has been shown to be more favorable for antimicrobial activity than meta-substitution. nih.gov

Linker and Cap Groups: In the development of thiazolyl-hydroxamates as histone deacetylase (HDAC) inhibitors, the size of the aliphatic linker and the electronic properties of the aryl "cap" group were found to be critical for both potency and selectivity. nih.gov

Target-Specific Modifications: For inhibitors targeting enzymes like p38 MAPK, modifications are designed to enhance binding to the ATP-binding pocket or allosteric sites. nih.gov The 4-hydroxy group on the benzamide (B126) portion of the title compound, for example, could serve as a critical hydrogen bond donor or acceptor, anchoring the inhibitor to the kinase's active site.

The process often begins with a "hit" compound, which is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For example, a study on thiazolyl-hydroxamate derivatives identified an initial lead and subsequently synthesized derivatives with varied linker sizes and cap structures to optimize HDAC6 inhibition, leading to a compound with nanomolar potency and high selectivity. nih.gov

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Thiazole Derivatives This table is a representative example based on findings in the field and does not represent data for a single specific study.

| Compound Series | Structural Modification | Observed Impact on Activity | Relevant Target Class |

|---|---|---|---|

| Aryl-Thiazoles | Para-substitution vs. Meta-substitution on aryl ring | Para-substituted compounds showed enhanced antimicrobial activity. nih.gov | Antimicrobial Targets |

| Thiazolyl-Hydroxamates | Varying aliphatic linker length | Optimal linker size was crucial for potent and selective HDAC6 inhibition. nih.gov | HDAC6 nih.gov |

| Thiazolyl-Hydroxamates | Adding electron-withdrawing groups to aryl cap | Improved inhibitory activity against HDAC6. nih.gov | HDAC6 nih.gov |

| Benzothiazoles | Replacement of photoisomerisable bridge with 1,2,3-triazole | Maintained high affinity for tau protein aggregates. rsc.org | Tau Protein rsc.org |

In Vivo Efficacy Studies in Relevant Disease Models

After demonstrating promising activity in vitro, thiazolylbenzamide-based compounds must be tested in living organisms to assess their efficacy in a complex biological system. These in vivo studies are typically conducted in animal models that mimic human diseases. Given that the p38 MAPK pathway is a key driver of inflammation, many inhibitors with related structural motifs have been evaluated in models of inflammatory diseases like rheumatoid arthritis and atherosclerosis. nih.govnih.gov

For example, a study using a mouse model of hypercholesterolemia (ApoE-/- mice) demonstrated that systemic inhibition of p38 MAPK with the inhibitor SB203580 led to a significant reduction in atherosclerotic lesion size by 51% after four months of treatment. nih.gov The treatment also improved the number and function of vasculogenic (blood vessel-forming) cells, highlighting a potential mechanism for its therapeutic effect. nih.gov

In other contexts, such as cancer, where p38 MAPK can also play a role, thiazolylbenzamide derivatives have been investigated. nih.govmdpi.com In a xenograft model of breast cancer, a novel EGFR/HER-2 dual-target inhibitor based on a N-(1,3,4-thiadiazol-2-yl)benzamide scaffold effectively inhibited tumor growth and angiogenesis (the formation of new blood vessels that feed a tumor). nih.gov These studies are crucial for establishing a proof-of-concept that the compound's mechanism of action translates into a meaningful therapeutic benefit in a living system.

Table 2: Examples of In Vivo Efficacy for Structurally Related Kinase Inhibitors

| Compound/Class | Disease Model | Key Finding | Reference |

|---|---|---|---|

| SB203580 (p38 Inhibitor) | ApoE-/- Mouse Model of Atherosclerosis | Reduced atheromatous lesion size by 51 ± 3%. nih.gov | nih.gov |

| SB203580 (p38 Inhibitor) | ApoE-/- Mouse Model of Atherosclerosis | Significantly increased the number of pro-angiogenic Sca-1(+)Flk-1(+) cells. nih.gov | nih.gov |

| YH-9 (Thiadiazolyl-benzamide derivative) | SK-BR-3 Breast Cancer Xenograft Model | Effectively inhibited tumor growth and angiogenesis with low toxicity. nih.gov | nih.gov |

| p38 MAPK Inhibitors (General) | Preclinical Arthritis Models | Showed potential to reduce inflammation and preserve joint integrity. nih.gov | nih.gov |

Intellectual Property and Patent Landscape (Academic Perspective on Innovations)

Intellectual property (IP), primarily in the form of patents, is fundamental to the translation of academic research into clinical products. From an academic standpoint, patents represent the codification of innovation, protecting the novel chemical matter, its synthesis, or its method of use. For the thiazolylbenzamide class of compounds, the patent landscape would likely be characterized by claims covering:

Composition of Matter: These patents claim the novel chemical structures themselves. Often, this is done using a Markush structure, a generalized chemical formula that encompasses a wide range of possible derivatives, allowing a single patent to cover thousands of related compounds.

Method of Use: These patents claim the use of a specific compound or class of compounds for treating a particular disease, such as rheumatoid arthritis, cancer, or neurodegenerative disorders.

Process Patents: These cover a novel and non-obvious method for synthesizing the compounds.

The innovation protected by patents on thiazolylbenzamide derivatives often centers on achieving improved properties over existing compounds. For example, a patent might claim a series of molecules that demonstrate superior selectivity for p38α over other kinase isoforms, which is a critical feature for reducing off-target effects. drugbank.com Another innovative step could be the discovery that a particular substitution pattern leads to unexpectedly high oral bioavailability or an improved metabolic profile. The development of highly selective inhibitors for enzymes like CK1δ, based on a thiazole carboxamide core, showcases how optimization can lead to patentable new entities with distinct biological activities. nih.gov

Challenges and Opportunities in Translating Thiazolylbenzamide Research to Clinical Applications

Despite promising preclinical data, the path to clinical application is fraught with challenges. Many drug candidates fail during development, and thiazolylbenzamide-based compounds are no exception.

Challenges:

Manufacturing and Scalability: What is feasible in a small-scale academic lab can become a major hurdle for large-scale pharmaceutical manufacturing. Complex syntheses or those requiring expensive starting materials can make a drug candidate commercially non-viable. nih.gov

Pharmacokinetics and Bioavailability: A compound must be able to reach its target in the body in sufficient concentrations. Poor absorption, rapid metabolism, or rapid clearance are common reasons for failure. nih.gov For example, some lipophilic drugs are difficult to formulate for effective delivery. nih.gov

Long-Term Toxicity: Short-term animal studies may not reveal toxicities that emerge with chronic dosing, a requirement for many inflammatory diseases. The use of heavy metals in some nanomaterials, for instance, has raised cytotoxicity concerns that have prevented their clinical approval. nih.gov

Target-Related Issues: The p38 MAPK pathway, while a compelling target, is involved in a vast array of normal cellular functions, including cell cycle progression and homeostasis. youtube.com Broadly inhibiting this pathway can lead to unintended consequences, which has been a major challenge for the clinical development of p38 inhibitors. drugbank.com

Opportunities:

Targeted Delivery: One of the most significant opportunities lies in developing methods to deliver these compounds specifically to diseased tissues, thereby increasing efficacy and reducing systemic side effects. nih.gov

Biomarker Development: Identifying biomarkers—for instance, the activation state of p38 MAPK in a patient's tissue—could allow for the selection of patients most likely to respond to the therapy, paving the way for precision medicine.

New Indications: A compound developed for one disease may find utility in another. A thiazolylbenzamide-based anti-inflammatory agent could potentially be repurposed for certain cancers, neurodegenerative diseases, or even cardiovascular conditions where inflammation is a key driver. nih.govnih.gov

The journey from the bench to the bedside is a testament to the intricate and challenging nature of drug development. For compounds based on the this compound scaffold, the extensive preclinical research provides a solid foundation, but overcoming the hurdles of clinical translation will require continued innovation in chemistry, biology, and drug delivery.

Future Directions and Emerging Research Avenues

Development of Multi-Targeted Thiazolylbenzamide Derivatives for Complex Diseases

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. The concept of polypharmacology, which involves designing single chemical entities that can modulate multiple targets, is gaining traction as a more effective therapeutic strategy. mdpi.com Thiazolylbenzamide derivatives are well-suited for this approach due to their versatile structure, which allows for modifications that can interact with various biological targets.

Future research will likely focus on the rational design and synthesis of multi-target-directed ligands (MTDLs) based on the 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide scaffold. For instance, in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, derivatives could be engineered to simultaneously inhibit key enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2) and cholinesterases, while also possessing antioxidant properties. nih.govnih.govmdpi.com The development of such compounds would involve integrating structural features known to interact with each respective target. For example, incorporating a moiety known to chelate metal ions could add a neuroprotective dimension by preventing metal-induced protein aggregation. rsc.org

| Complex Disease | Potential Molecular Targets | Therapeutic Rationale |

|---|---|---|

| Alzheimer's Disease | Cholinesterases, LRRK2, Beta-secretase (BACE1), Monoamine oxidase (MAO) | Symptomatic relief, disease modification, and neuroprotection. nih.govnih.govmdpi.com |

| Parkinson's Disease | LRRK2, MAO-B, A2A adenosine (B11128) receptor | Neuroprotection and symptomatic improvement. nih.gov |

| Cancer | Tyrosine kinases, Histone deacetylases (HDACs), Tubulin | Inhibition of cell proliferation, induction of apoptosis, and anti-angiogenesis. frontiersin.org |

Exploration of Novel Therapeutic Indications and Orphan Diseases

The exploration of new therapeutic uses for existing chemical scaffolds, often referred to as drug repurposing, is a cost-effective and time-efficient strategy for addressing unmet medical needs, particularly in the realm of orphan diseases. nih.govnih.gov The this compound core, with its demonstrated biological activities, is a prime candidate for such investigations.

A promising future direction is the systematic screening of this compound and its analogs against a wide array of biological targets associated with rare diseases. For example, the discovery of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, opens up possibilities for treating conditions where ZAC is implicated. mdpi.com Further research could explore the potential of these compounds in rare neurological disorders, certain types of cancer, or rare inflammatory conditions. mdpi.comfrontiersin.org The ability to repurpose existing compounds or their derivatives can significantly shorten the drug development timeline, offering hope for patients with diseases that currently have limited or no treatment options. nih.gov

Advanced Synthetic Methodologies for Complex and Stereoselective Thiazolylbenzamide Synthesis

To fully explore the therapeutic potential of the thiazolylbenzamide scaffold, the development of advanced and efficient synthetic methodologies is crucial. The synthesis of complex derivatives, especially those with specific stereochemical requirements, often presents significant challenges. Future research in this area will likely focus on several key aspects:

Stereoselective Synthesis: Many biological targets are chiral, and thus, the stereochemistry of a drug molecule can have a profound impact on its efficacy and safety. The development of stereoselective methods for the synthesis of chiral thiazolylbenzamide derivatives will be a major focus. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms in the molecule.

Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate large libraries of diverse thiazolylbenzamide derivatives for screening, combinatorial and high-throughput synthesis techniques will be increasingly employed. These approaches allow for the parallel synthesis of many compounds, accelerating the discovery of new drug candidates.

Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic methods. Future research will aim to develop greener syntheses of thiazolylbenzamide derivatives that use less hazardous reagents and solvents, generate less waste, and are more energy-efficient.

While specific advanced synthetic routes for this compound are not extensively reported in publicly available literature, the principles of modern organic synthesis provide a roadmap for future advancements.

Application of Artificial Intelligence and Machine Learning in Thiazolylbenzamide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. frontiersin.orgmdpi.comresearchgate.netnih.gov For the thiazolylbenzamide scaffold, these computational tools offer several exciting future prospects: